N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide, also known as BBR 2778, is a small molecule that belongs to the benzofuran class of compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Induction of apoptosis (programmed cell death)
3. Inhibition of beta-amyloid aggregation
4. Protection of neurons from oxidative stress and inflammation
5. Improvement of cognitive function
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage is its ability to improve cognitive function in animal models of Alzheimer's disease.
One limitation of using N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research on N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778, including:
1. Further studies on its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Evaluation of its potential as a cancer therapy in preclinical and clinical studies.
3. Development of more soluble analogs of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 for in vivo administration.
4. Studies on its potential as a therapy for neurodegenerative disorders, such as Alzheimer's disease.
5. Evaluation of its potential as a therapy for other diseases, such as diabetes and inflammation.
Synthesis Methods
The synthesis of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 involves the reaction of 3-bromo-4-nitroaniline with benzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydroxybenzofuran in the presence of sodium hydride to yield N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778.
Scientific Research Applications
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and neurodegenerative disorders. In cancer, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In Alzheimer's disease, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In neurodegenerative disorders, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of these disorders.
properties
IUPAC Name |
N-(4-benzamido-3-bromophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-17-13-16(10-11-18(17)25-21(26)14-6-2-1-3-7-14)24-22(27)20-12-15-8-4-5-9-19(15)28-20/h1-13H,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKBUNYPVSOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5847151 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.